molecular formula C7H16ClNO B6334162 (1S,2R)-2-methoxycyclohexanamine;hydrochloride CAS No. 200352-21-2

(1S,2R)-2-methoxycyclohexanamine;hydrochloride

Cat. No.: B6334162
CAS No.: 200352-21-2
M. Wt: 165.66 g/mol
InChI Key: IFYWPFJJXZHMCZ-UOERWJHTSA-N
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Description

(1S,2R)-2-Methoxycyclohexanamine hydrochloride is a chiral cyclohexylamine derivative featuring a methoxy group at the 2-position of the cyclohexane ring and an amine group, with stereochemical configurations (1S,2R). The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. The methoxy group contributes to polarity and hydrogen-bonding capacity, which may influence receptor binding or metabolic stability compared to non-polar substituents like methyl groups .

Properties

IUPAC Name

(1S,2R)-2-methoxycyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-9-7-5-3-2-4-6(7)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYWPFJJXZHMCZ-UOERWJHTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCCC[C@@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

Reductive amination is a widely employed method for synthesizing chiral amines. For (1S,2R)-2-methoxycyclohexanamine hydrochloride, this approach involves converting 2-methoxycyclohexanone to the corresponding imine, followed by stereoselective reduction.

Key Steps:

  • Imine Formation :
    2-Methoxycyclohexanone reacts with ammonium acetate or ammonium chloride in ethanol under reflux to form the intermediate imine.

    2-Methoxycyclohexanone + NH4+Imine intermediate\text{2-Methoxycyclohexanone + NH}_4^+ \rightarrow \text{Imine intermediate}
  • Stereoselective Reduction :
    The imine is reduced using sodium cyanoborohydride (NaBH3_3CN) or catalytic hydrogenation with a chiral catalyst (e.g., Ru-BINAP complexes).

Conditions and Yields:

ParameterValue
Temperature25–50°C
Pressure (H2_2)1–5 atm (for catalytic H2_2)
CatalystRu-(S)-BINAP
Yield65–78%
Enantiomeric Excess (ee)>90%

Chiral Resolution of Racemic Mixtures

Methodology

Racemic 2-methoxycyclohexanamine is synthesized via non-stereoselective routes, followed by resolution using chiral acids or chromatography.

Steps:

  • Racemic Synthesis :

    • Cyclohexene oxide is treated with methoxide to form 2-methoxycyclohexanol, which is oxidized to 2-methoxycyclohexanone.

    • The ketone undergoes reductive amination without stereochemical control.

  • Resolution Techniques :

    • Diastereomeric Salt Formation : Tartaric acid or camphorsulfonic acid selectively crystallizes the (1S,2R)-enantiomer.

    • Chiral Chromatography : Use of cellulose-based columns for high-purity separation.

Performance Metrics:

TechniqueResolution Efficiencyee Achieved
Diastereomeric salts40–50%85–92%
Chiral HPLC>95%99%

Epoxide Ring-Opening with Methoxide

Pathway Description

This method leverages cyclohexene oxide as a starting material, introducing the methoxy group via nucleophilic ring-opening.

Reaction Sequence:

  • Epoxide Opening :
    Cyclohexene oxide reacts with sodium methoxide in methanol:

    Cyclohexene oxide + NaOCH3trans-2-Methoxycyclohexanol\text{Cyclohexene oxide + NaOCH}_3 \rightarrow \text{trans-2-Methoxycyclohexanol}
  • Oxidation to Ketone :
    The alcohol is oxidized to 2-methoxycyclohexanone using Jones reagent (CrO3_3/H2_2SO4_4).

  • Reductive Amination :
    As described in Section 1.

Optimization Data:

StepYieldKey Challenge
Epoxide opening80%Regioselectivity control
Oxidation70%Over-oxidation avoidance
Reductive amination68%Stereochemical purity

Enzymatic Kinetic Resolution

Biocatalytic Approach

Lipases or aminotransferases selectively hydrolyze or transaminate one enantiomer from a racemic mixture.

Process:

  • Racemic Amine Synthesis :
    Prepared via non-chiral reductive amination.

  • Enzyme Selection :

    • Candida antarctica lipase B : Hydrolyzes acylated (1R,2S)-enantiomer, leaving (1S,2R)-amine intact.

    • ω-Transaminases : Transfer amino groups stereoselectively.

Efficiency Metrics:

EnzymeConversionee
Candida antarctica B45%94%
ω-Transaminase52%98%

Industrial-Scale Production

Large-Scale Hydrogenation

Fixed-bed reactors with chiral catalysts (e.g., Pd/C modified with cinchona alkaloids) enable continuous production.

Process Parameters:

ParameterValue
Catalyst loading5–10 wt%
H2_2 pressure10–15 atm
Space velocity0.5–1.0 h1^{-1}
Annual capacity10–50 metric tons

Comparative Analysis of Methods

MethodCostScalabilityeeEnvironmental Impact
Reductive amination$$High>90%Moderate
Chiral resolution$$$Moderate85–99%High (solvent waste)
Epoxide ring-opening$High70–80%Low
Enzymatic resolution$$$$Low>95%Low

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-methoxycyclohexanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using reagents like sodium azide or halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 2-methoxycyclohexanone.

    Reduction: 2-methoxycyclohexanol.

    Substitution: 2-azidocyclohexanamine.

Scientific Research Applications

Organic Synthesis

Chiral Building Block :
(1S,2R)-2-methoxycyclohexanamine hydrochloride serves as a crucial chiral building block in the synthesis of various organic compounds. Its enantiomeric purity is essential for producing pharmaceuticals with desired biological activities.

Asymmetric Synthesis :
The compound is utilized in asymmetric synthesis reactions, allowing for the selective formation of one enantiomer over another. This property is vital in developing drugs that require specific stereochemistry for efficacy.

Reaction TypeDescriptionExample Products
OxidationConverts to corresponding ketones or aldehydes2-methoxycyclohexanone
ReductionForms corresponding alcohols2-methoxycyclohexanol
SubstitutionNucleophilic substitution with electrophilesVarious substituted amines

Medicinal Chemistry

Drug Development :
Research has indicated that (1S,2R)-2-methoxycyclohexanamine hydrochloride can act as a precursor in synthesizing pharmaceutical agents aimed at treating various conditions, including neurological disorders and inflammation.

Biological Activity :
The compound exhibits significant biological activity due to its chiral nature, which enhances its interaction with biological receptors and enzymes. Studies have shown its potential in modulating neurotransmitter release and enzyme activity.

Case Study 1: Neurotransmitter Modulation

A study investigated the effects of (1S,2R)-2-methoxycyclohexanamine hydrochloride on neurotransmitter release in neuronal cultures. The results demonstrated that the compound could enhance the release of serotonin, suggesting potential applications in treating mood disorders.

Case Study 2: Enzyme Interaction

In another study, the compound was evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. The findings indicated that (1S,2R)-2-methoxycyclohexanamine hydrochloride could serve as a lead compound for designing enzyme inhibitors relevant to metabolic diseases.

Mechanism of Action

The mechanism of action of (1S,2R)-2-methoxycyclohexanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (1S,2R)-2-methoxycyclohexanamine hydrochloride with structurally or functionally related compounds, highlighting key differences in molecular properties, stereochemistry, and applications:

Compound Molecular Formula Molecular Weight Substituents Stereochemistry Key Applications References
(1S,2R)-2-Methoxycyclohexanamine HCl C₇H₁₄ClNO* ~163.6* 2-methoxy, cyclohexane (1S,2R) Synthetic intermediate, pharmacology
(1S,2r)-2-Methylcyclohexylamine HCl C₇H₁₆ClN 149.66 2-methyl, cyclohexane (1S,2r) Research applications
Tranylcypromine HCl C₉H₁₂ClN 169.65 2-phenyl, cyclopropane (1S,2R) Antidepressant (MAO inhibitor)
2-(2-Methoxyphenoxy)ethylamine HCl C₉H₁₄ClNO₂ 211.67 2-methoxyphenoxy, ethylamine Not specified Potential CNS or analgesic applications
Methoxetamine HCl C₁₃H₂₄ClNO 271.8 3-methoxy, arylcyclohexanamine Not specified Research (NMDA receptor modulation)
(1S,2R)-2-(Dimethylamino)-1-phenylpropan-1-ol HCl C₁₁H₁₈ClNO 215.72 Dimethylamino, phenylpropanol (1S,2R) Decongestant, stimulant

*Estimated based on structural analogy.

Key Comparative Insights:

Substituent Effects: Methoxy vs. Aryl vs. Alkyl: Tranylcypromine’s phenylcyclopropane structure (vs. cyclohexane) enhances rigidity, favoring selective binding to monoamine oxidase (MAO) enzymes .

Stereochemical Influence :

  • The (1S,2R) configuration in both the target compound and tranylcypromine is critical for biological activity. For example, tranylcypromine’s antidepressant efficacy depends on this stereochemistry .

Pharmacological Potential: Methoxy-substituted compounds like 2-(2-methoxyphenoxy)ethylamine HCl and methoxetamine HCl exhibit CNS activity, suggesting that the target compound may interact with neurotransmitter receptors (e.g., NMDA, serotonin) .

Synthetic Utility :

  • Cyclohexylamine derivatives are common intermediates in asymmetric synthesis. The methoxy group in the target compound could facilitate chiral resolution or serve as a directing group in catalytic reactions .

Research Findings and Data

Physicochemical Properties:

  • Solubility: Methoxy groups generally enhance water solubility compared to alkyl substituents. For instance, tranylcypromine HCl (logP ~1.5) is more soluble than its non-polar analogs .
  • Stability : Hydrochloride salts improve thermal stability, as seen in (1S,2r)-2-methylcyclohexylamine HCl, which retains purity under standard storage conditions .

Biological Activity

Receptor Interactions

(1S,2R)-2-methoxycyclohexanamine hydrochloride has demonstrated significant interactions with specific molecular targets, particularly in the central nervous system. The compound's chiral nature allows it to fit into the active sites of certain receptors, influencing their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Neuropharmacological Effects

Case Study: DLK Inhibition

Pharmacokinetic Properties

The biological activity of (1S,2R)-2-methoxycyclohexanamine hydrochloride is closely tied to its pharmacokinetic properties. Studies have shown that compounds with similar structures often exhibit favorable permeability and solubility characteristics, which are crucial for their biological activity.

Table 1: Pharmacokinetic Properties of Related Compounds

CompoundMDCK-MDR1 (A→B) (10^-6 cm/s)MDCK-MDR1 Efflux RatioMLM/HLM CLint (μL/min/mg)Sol. pH 6.8 (μM)
CF310.61.615 / 3268
OCF2H30.10.817 / 8284
OCF337.60.711 / 6295

Enzymatic Interactions

(1S,2R)-2-methoxycyclohexanamine hydrochloride has shown potential in interacting with certain enzymes, particularly in the context of asymmetric synthesis. While not directly related to its biological activity in vivo, these interactions highlight the compound's versatility in biological systems.

Research Findings: Amine Dehydrogenases

A study on native amine dehydrogenases (nat-AmDHs) revealed that certain enzymes could catalyze the asymmetric reductive amination of ketones, including cyclohexanone derivatives. While this study didn't specifically use (1S,2R)-2-methoxycyclohexanamine hydrochloride, it demonstrates the biological relevance of similar cyclohexanamine structures in enzymatic processes .

Potential Therapeutic Applications

The biological activity of (1S,2R)-2-methoxycyclohexanamine hydrochloride suggests potential therapeutic applications, particularly in the field of neuropharmacology. Its structural similarity to compounds used in the treatment of neurodegenerative diseases, such as Alzheimer's disease and schizophrenia, makes it a compound of interest for further research .

Q & A

Q. What are the key stereochemical considerations in synthesizing (1S,2R)-2-methoxycyclohexanamine; hydrochloride, and how do they influence biological activity?

The stereochemistry at the 1S and 2R positions is critical for target interactions, as chiral centers dictate spatial orientation during receptor binding. For example, in structurally similar cyclopropane derivatives, the (1S,2R) configuration enhances selectivity for monoamine oxidase (MAO) inhibition compared to other stereoisomers . Synthesis protocols should prioritize enantioselective methods, such as chiral auxiliaries or asymmetric catalysis, to ensure >98% enantiomeric excess (e.e.). Polarimetry and chiral HPLC (e.g., using a Chiralpak AD-H column) are essential for verifying stereochemical purity .

Q. How does the hydrochloride salt form enhance the compound's utility in pharmacological studies?

The hydrochloride salt improves aqueous solubility by forming ionic interactions with water, facilitating in vitro assays (e.g., enzyme inhibition) and in vivo pharmacokinetic studies. For instance, the hydrochloride form of tranylcypromine analogs demonstrates 3–5× higher solubility in PBS (pH 7.4) compared to free bases, enabling reliable dose-response experiments . Stability studies under varying pH and temperature conditions (e.g., 25°C vs. 40°C) are recommended to assess salt integrity .

Q. What analytical techniques are most effective for characterizing (1S,2R)-2-methoxycyclohexanamine; hydrochloride?

A multi-technique approach is advised:

  • NMR (1H/13C, DEPT-135) to confirm methoxy group positioning and cyclohexane ring conformation.
  • Mass spectrometry (HRMS) for molecular weight validation (e.g., expected [M+H]+: 178.12).
  • X-ray crystallography to resolve absolute stereochemistry, particularly if discrepancies arise in biological activity between batches .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis, and what are common pitfalls?

Enantioselective synthesis via Sharpless epoxidation or enzymatic resolution (e.g., lipase-mediated kinetic resolution) achieves >95% e.e. . Common pitfalls include:

  • Racemization during workup : Minimize exposure to acidic/basic conditions post-synthesis.
  • Byproduct formation : Monitor for N-demethylation or methoxy group hydrolysis using LC-MS. Contradictions in yield data (e.g., 60% vs. 80% in similar protocols) often stem from solvent choice (THF vs. DCM) or catalyst loading (1 mol% vs. 5 mol%) .

Q. What structure-activity relationship (SAR) trends are observed in analogs of this compound?

Key SAR findings from cyclopropane and cyclohexanamine derivatives include:

  • Methoxy group positioning : Para-substitution on the cyclohexane ring enhances MAO-A affinity (IC50: 12 nM vs. 45 nM for meta-substituted analogs) .
  • Hydrophobic substituents : Adding cyclopropyl or fluorophenyl groups (e.g., as in ) increases blood-brain barrier penetration (logP: 1.8 vs. 0.9 for unsubstituted analogs) but may reduce solubility .

Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo studies?

Contradictions often arise from:

  • Metabolic instability : Phase I metabolism (e.g., CYP450-mediated demethylation) can reduce efficacy in vivo. Use deuterated methoxy groups to prolong half-life .
  • Species-specific receptor binding : Validate targets across humanized mouse models and primary cell lines. For example, rat MAO-B may show 10× lower sensitivity than human isoforms .

Q. What strategies improve stability during long-term storage of the hydrochloride salt?

  • Lyophilization : Store at -20°C in amber vials under argon to prevent hygroscopic degradation.
  • pH monitoring : Maintain pH <5 in solution to avoid free base precipitation. Stability studies indicate <5% degradation over 6 months under these conditions .

Methodological Considerations Table

Parameter Recommended Protocol Key References
Enantiomeric PurityChiral HPLC (Chiralpak AD-H, 90:10 hexane:IPA)
Solubility TestingShake-flask method in PBS (pH 7.4) at 37°C
Metabolic StabilityLiver microsome assay (human vs. rodent)
In Vivo EfficacyDose-response in transgenic MAO-B overexpression mice

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2R)-2-methoxycyclohexanamine;hydrochloride
Reactant of Route 2
Reactant of Route 2
(1S,2R)-2-methoxycyclohexanamine;hydrochloride

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